molecular formula C22H17NO4 B6123136 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

Cat. No. B6123136
M. Wt: 359.4 g/mol
InChI Key: OWCACJYJLUDMEL-UHFFFAOYSA-N
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Description

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid, also known as BP-2 or benzophenone-2, is a chemical compound that belongs to the family of benzophenones. This compound is widely used in the cosmetic industry as a sunscreen agent due to its ability to absorb UV radiation. BP-2 is also used in the production of plastics, adhesives, and other industrial products.

Mechanism of Action

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid absorbs UV radiation by undergoing a photochemical reaction, which results in the formation of a triplet state. The triplet state can then react with other molecules in the skin, leading to the production of reactive oxygen species (ROS). ROS can cause oxidative damage to cells and tissues, which can lead to inflammation and other health effects.
Biochemical and Physiological Effects:
2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to have estrogenic activity, which means that it can bind to estrogen receptors and activate estrogen signaling pathways. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been found to have anti-androgenic activity, which means that it can interfere with the activity of male hormones such as testosterone.

Advantages and Limitations for Lab Experiments

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid is widely used in lab experiments as a UV-absorbing agent. Its ability to absorb UV radiation makes it a useful tool for studying the effects of UV radiation on cells and tissues. However, 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has also been found to have estrogenic and anti-androgenic activity, which can complicate the interpretation of experimental results.

Future Directions

Future research on 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid should focus on its potential health effects, particularly in pregnant women and children. More studies are needed to determine the extent of 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exposure in the general population and the potential health effects of this exposure. Additionally, research should focus on developing alternative UV-absorbing agents that do not have estrogenic or anti-androgenic activity.

Synthesis Methods

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid can be synthesized by the reaction of 4-acetylbenzenediazonium chloride with 2-biphenylcarboxylic acid in the presence of a reducing agent. The reaction yields 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid as a white crystalline powder with a melting point of 137-138°C.

Scientific Research Applications

2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been extensively studied for its ability to absorb UV radiation and its potential health effects. Several studies have shown that 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid can penetrate the skin and accumulate in various organs, including the liver, kidney, and brain. 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid has been found to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This has raised concerns about the potential health effects of 2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid exposure, particularly in pregnant women and children.

properties

IUPAC Name

2-[2-[(4-acetylphenyl)carbamoyl]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-14(24)15-10-12-16(13-11-15)23-21(25)19-8-4-2-6-17(19)18-7-3-5-9-20(18)22(26)27/h2-13H,1H3,(H,23,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCACJYJLUDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198222
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2'-{[(4-Acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid

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